2-(Azido-PEG2-amido)-1,3-propandiol

Descripción

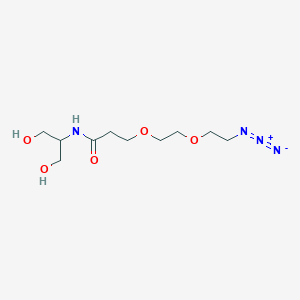

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPVNVRTDKZLCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Linker: A Technical Guide to 2-(Azido-PEG2-amido)-1,3-propandiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and bioconjugation, the strategic selection of linker molecules is paramount to the success of novel drug modalities. Among these, 2-(Azido-PEG2-amido)-1,3-propandiol has emerged as a critical building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its core applications, physicochemical properties, and detailed experimental protocols for its use in the laboratory.

Core Applications and Mechanism of Action

2-(Azido-PEG2-amido)-1,3-propandiol is a heterobifunctional linker that features a terminal azide (B81097) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a 1,3-propandiol moiety. This distinct architecture makes it a versatile tool for a range of applications in drug development and chemical biology.

Primary Applications:

-

PROTAC Synthesis: The most prominent application of this linker is in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The 2-(Azido-PEG2-amido)-1,3-propandiol serves as the crucial connection between the target protein ligand and the E3 ligase ligand.

-

Bioconjugation and "Click Chemistry": The terminal azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, it readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This allows for the covalent attachment of the linker to molecules containing an alkyne group, such as modified proteins, peptides, or fluorescent labels.

-

Drug Delivery Systems: The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate, making it valuable in the development of targeted drug delivery systems and diagnostic agents.[3] The 1,3-propandiol group can be further functionalized, offering additional points of attachment or modification.[4]

Physicochemical and Technical Data

| Property | Value | Source(s) |

| Chemical Name | 2-(Azido-PEG2-amido)-1,3-propandiol | [2][5][6] |

| CAS Number | 1398044-52-4 | [2][5][6] |

| Molecular Formula | C10H20N4O5 | [2][5] |

| Molecular Weight | 276.29 g/mol (or 276.3 g/mol ) | [2][5] |

| Purity | >95% to >98% | [2][5][7] |

| Appearance | Typically a colorless oil or white to off-white solid | [8] |

| Solubility | Soluble in water, DMSO, DMF, DCM, and other aqueous buffers | [8][9] |

| Storage | Recommended storage at -20°C for long-term stability | [8] |

Experimental Protocols

The following is a detailed, representative protocol for the use of 2-(Azido-PEG2-amido)-1,3-propandiol in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol is a general guideline and may require optimization for specific substrates and applications.

Objective: To conjugate an alkyne-functionalized molecule (e.g., a target protein ligand) with 2-(Azido-PEG2-amido)-1,3-propandiol.

Materials:

-

Alkyne-functionalized molecule of interest

-

2-(Azido-PEG2-amido)-1,3-propandiol

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

An appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer)

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.

-

Prepare a stock solution of 2-(Azido-PEG2-amido)-1,3-propandiol in the same solvent.

-

Prepare a 100 mM stock solution of CuSO4 in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

Prepare a 10-100 mM stock solution of the THPTA or TBTA ligand in a compatible solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

-

Add the 2-(Azido-PEG2-amido)-1,3-propandiol stock solution (typically 1.1 to 1.5 equivalents).

-

Add the reaction solvent to achieve the desired final concentration.

-

Add the ligand stock solution (e.g., THPTA) to the reaction mixture. A 1:2 molar ratio of CuSO4 to ligand is common.

-

-

Degassing:

-

Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the CuSO4 stock solution (typically 25 equivalents relative to the azide).

-

Immediately follow with the addition of the freshly prepared sodium ascorbate stock solution (typically 40 equivalents relative to the azide) to reduce Cu(II) to the active Cu(I) catalyst.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature with stirring.

-

Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as HPLC or column chromatography.

-

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the biological context and experimental procedures, the following diagrams are provided.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for CuAAC conjugation.

Conclusion

2-(Azido-PEG2-amido)-1,3-propandiol is a valuable and versatile tool in the field of drug discovery and development. Its utility as a PROTAC linker and its compatibility with click chemistry make it an essential component in the synthesis of sophisticated bioconjugates. While specific quantitative data for this molecule is limited, the provided protocols and technical information offer a solid foundation for its successful implementation in research and development settings. As the field of targeted protein degradation continues to expand, the importance of well-defined linkers like 2-(Azido-PEG2-amido)-1,3-propandiol will undoubtedly grow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. Azido-PEG-azide | AxisPharm [axispharm.com]

- 4. 2-(Azido-PEG2-amido)-1,3-propandiol_1398044-52-4_新研博美 [xinyanbm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Azide | BroadPharm [broadpharm.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. creativepegworks.com [creativepegworks.com]

The Core Functionality of 2-(Azido-PEG2-amido)-1,3-propanediol: A Technical Guide for Advanced Bioconjugation and Proteolysis Targeting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Azido-PEG2-amido)-1,3-propanediol, a bifunctional linker molecule integral to the advancement of targeted protein degradation and other sophisticated bioconjugation strategies. We will explore its mechanism of action as a chemical tool, its role in the formation of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols for its application.

Introduction: A Versatile Tool for Molecular Linkage

2-(Azido-PEG2-amido)-1,3-propanediol is not a pharmacologically active agent with a direct mechanism of action on a biological target. Instead, its "action" is defined by its chemical reactivity and its function as a versatile linker. It is a key component in the synthesis of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] This molecule contains three key functional domains:

-

An azide (B81097) group (N3) for highly specific covalent bond formation via "click chemistry".[1][4]

-

A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG2) to improve solubility and pharmacokinetic properties of the final conjugate.[4][5]

-

A 1,3-propanediol group which provides two hydroxyl (-OH) moieties for further chemical modification and attachment to other molecules.[6]

Its primary application is in connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, forming a ternary complex that leads to the degradation of the target protein.[1]

Physicochemical Properties

The fundamental properties of 2-(Azido-PEG2-amido)-1,3-propanediol are summarized below. These details are crucial for experimental design, including reaction stoichiometry and storage conditions.

| Property | Value | Reference |

| CAS Number | 1398044-52-4 | [3] |

| Molecular Formula | C10H20N4O5 | [3][7] |

| Molecular Weight | 276.29 g/mol | [3][7] |

| Purity | Typically ≥95% - 98% | [3][5] |

| Appearance | Varies (consult supplier data) | [8] |

| Storage Conditions | 2-8°C, sealed, dry | [5] |

| Shipping Conditions | Ambient temperature | [8] |

Mechanism of Action: Facilitating Proximity-Induced Proteolysis

The utility of 2-(Azido-PEG2-amido)-1,3-propanediol is realized when it is incorporated into a PROTAC. The mechanism of the resulting PROTAC is a multi-step process facilitated by the linker.

-

Ternary Complex Formation: The PROTAC molecule, containing the linker, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity.

-

Ubiquitination: The E3 ligase, now positioned near the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation.

-

Degradation: The proteasome unfolds and degrades the POI into small peptide fragments, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.

The 2-(Azido-PEG2-amido)-1,3-propanediol linker is critical in this process. Its length, flexibility, and chemical composition, provided by the PEG2 spacer, are determining factors in the stability and efficiency of the ternary complex, thus directly influencing the efficacy of the final PROTAC.[4]

Core Reactivity: The Role of Click Chemistry

The azide group is the key reactive handle on this linker, enabling its conjugation to other molecules through click chemistry.[1] This family of reactions is known for high yields, specificity, and biocompatibility.[9] The two primary forms of click chemistry utilized with this linker are:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient reaction where the azide group on the linker reacts with a terminal alkyne on another molecule in the presence of a copper(I) catalyst to form a stable triazole ring.[1][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To avoid the potential cytotoxicity of a copper catalyst in biological systems, SPAAC can be employed. This reaction involves the azide group reacting with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[1][9]

Experimental Protocols

The following are generalized protocols for the use of 2-(Azido-PEG2-amido)-1,3-propanediol. Specific concentrations, solvents, and reaction times should be optimized for each unique application.

Protocol 1: General CuAAC Conjugation

Objective: To conjugate the azide-linker to an alkyne-containing molecule.

Materials:

-

2-(Azido-PEG2-amido)-1,3-propanediol

-

Alkyne-functionalized molecule of interest

-

Solvent (e.g., DMSO, DMF, or a mixture with water/buffer)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA, TBTA)

Methodology:

-

Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of 2-(Azido-PEG2-amido)-1,3-propanediol in the chosen solvent.

-

In a separate vial, prepare the catalyst solution. Premix CuSO4 (e.g., 0.1 eq) and the copper ligand (e.g., 0.5 eq) in the solvent.

-

Add the catalyst solution to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., Sodium Ascorbate, 1-2 eq).

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized. Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Upon completion, purify the conjugate using standard methods such as chromatography (e.g., silica (B1680970) gel, reverse-phase HPLC) or precipitation.

Protocol 2: General SPAAC Conjugation

Objective: To conjugate the azide-linker to a DBCO- or BCN-containing molecule.

Materials:

-

2-(Azido-PEG2-amido)-1,3-propanediol

-

DBCO- or BCN-functionalized molecule of interest

-

Biocompatible solvent (e.g., PBS, DMSO)

Methodology:

-

Dissolve the cyclooctyne-functionalized molecule in the chosen solvent.

-

Add 2-(Azido-PEG2-amido)-1,3-propanediol (typically 1.1-2.0 equivalents).

-

Allow the reaction to proceed at room temperature. Reaction times can vary significantly (from 30 minutes to 24 hours) depending on the reactants and their concentrations.

-

Monitor the reaction progress by LC-MS or another suitable method.

-

Purify the final conjugate using a method appropriate for the product's properties, such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 3: Conceptual Workflow for PROTAC Synthesis

This workflow outlines the general steps to create a PROTAC using this linker.

Conclusion

2-(Azido-PEG2-amido)-1,3-propanediol is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined reactive ends, combined with the beneficial properties of the PEG spacer, make it an ideal building block for the rational design and synthesis of PROTACs and other complex bioconjugates. Understanding its core chemical reactivity through click chemistry is fundamental to harnessing its potential in developing next-generation therapeutics and research agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(Azido-PEG2-amido)-1,3-propandiol | TargetMol [targetmol.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. 2-(Azido-PEG2-amido)-1,3-propandiol, CAS 1398044-52-4 | AxisPharm [axispharm.com]

- 5. 2-(Azido-PEG2-amido)-13-propandiol [myskinrecipes.com]

- 6. 2-(Azido-PEG2-amido)-1,3-propandiol_1398044-52-4_新研博美 [xinyanbm.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Azide | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Azido-PEG2-propanediol Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the Azido-PEG2-propanediol linker, a versatile tool in bioconjugation and drug development. The information presented herein is intended to support researchers in designing and executing experiments involving this linker, with a focus on its application in creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of 2-(Azido-PEG2-amido)-1,3-propanediol

The linker commonly referred to as Azido-PEG2-propanediol is chemically identified as 2-(Azido-PEG2-amido)-1,3-propanediol. It is a heterobifunctional linker featuring a terminal azide (B81097) group for "click chemistry" and a 1,3-propanediol (B51772) moiety, which provides two hydroxyl groups for further derivatization. The short polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and flexibility.

Physical Properties

The physical characteristics of 2-(Azido-PEG2-amido)-1,3-propanediol are summarized in the table below, based on data from various chemical suppliers.

| Property | Value | Reference(s) |

| Chemical Name | 2-(Azido-PEG2-amido)-1,3-propanediol | [1] |

| CAS Number | 1398044-52-4 | [1][2] |

| Molecular Formula | C10H20N4O5 | [1] |

| Molecular Weight | 276.29 g/mol (some sources may list 276.3 g/mol ) | [1][3] |

| Appearance | White to off-white solid or powder | [4] |

| Purity | Typically >95% or >96% | [1] |

| Solubility | Soluble in DMSO and DMF. The PEG spacer enhances solubility in aqueous media. | [5][6] |

| Storage | Recommended to be stored at -20°C, kept dry and protected from light. | [4][5] |

Chemical Properties and Reactivity

The chemical utility of this linker is defined by its two key functional groups: the azide and the diol.

-

Azide Group : The terminal azide (N3) group is the reactive handle for "click chemistry". It readily participates in two main types of bioorthogonal reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction with a terminal alkyne is highly efficient and forms a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click chemistry reaction that occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[7][8]

-

-

1,3-Propanediol Group : This moiety offers two primary hydroxyl (-OH) groups. These can be used for further chemical modifications, such as esterification or etherification, allowing for the attachment of other molecules or for immobilization to a solid support.

-

PEG Spacer : The diethylene glycol (PEG2) spacer is hydrophilic, which generally improves the solubility of the linker and the resulting conjugates in aqueous buffers. It also provides flexibility and reduces steric hindrance, which can be beneficial for the accessibility of the reactive groups.[5]

-

Amide Bond : The linker contains a stable amide bond, which contributes to its overall chemical robustness under a variety of reaction conditions.[5]

Applications in Research and Drug Development

The unique combination of an azide for click chemistry and a diol for further functionalization makes this linker a valuable tool in several areas:

-

PROTACs Synthesis : This linker is widely used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule with two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][7]

-

Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies. The azide group allows for a specific and stable conjugation to an alkyne-modified antibody (or vice versa).

-

Bioconjugation and Labeling : It can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules for detection and imaging purposes.

-

Surface Modification : The hydroxyl groups can be used to attach the linker to surfaces, which can then be functionalized with biomolecules via the azide group.

Experimental Protocols

Representative Protocol: Antibody Conjugation via SPAAC

This protocol describes the conjugation of an azide-containing linker to a DBCO-modified antibody.

Materials:

-

DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).

-

2-(Azido-PEG2-amido)-1,3-propanediol.

-

Anhydrous DMSO.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Reaction tubes.

Procedure:

-

Prepare a stock solution of the linker: Dissolve 2-(Azido-PEG2-amido)-1,3-propanediol in anhydrous DMSO to a concentration of 10 mM.

-

Prepare the antibody: Adjust the concentration of the DBCO-modified antibody to 1-5 mg/mL in PBS, pH 7.4.

-

Reaction setup: Add a 5- to 20-fold molar excess of the 10 mM linker stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[9] The reaction progress can be monitored by analyzing the disappearance of the DBCO absorbance at around 309 nm.[10]

-

Purification: Remove the excess, unreacted linker using a desalting column or through size-exclusion chromatography (SEC).[]

-

Characterization: The final conjugate can be characterized by SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the degree of labeling.

Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide linker to an alkyne-modified molecule (e.g., a small molecule drug or a protein).

Materials:

-

Alkyne-modified molecule.

-

2-(Azido-PEG2-amido)-1,3-propanediol.

-

Copper(II) sulfate (B86663) (CuSO4).

-

A copper(I)-stabilizing ligand (e.g., THPTA).

-

A reducing agent (e.g., sodium ascorbate).

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7).

-

Anhydrous DMSO or DMF.

Procedure:

-

Prepare stock solutions:

-

Dissolve the alkyne-modified molecule and the azide linker in DMSO or DMF.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.[12]

-

-

Reaction setup:

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from light.[12]

-

Purification: The purification method will depend on the nature of the conjugate. For small molecules, purification can be achieved by reversed-phase HPLC. For proteins, size-exclusion chromatography or other protein purification techniques are appropriate.[][14][15]

Visualizations

Chemical Structure

Caption: Structure of the Azido-PEG2-propanediol linker.

Experimental Workflow for Antibody Conjugation (SPAAC)

Caption: A typical experimental workflow for antibody conjugation.

Click Chemistry Reaction Pathways

References

- 1. precisepeg.com [precisepeg.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. 2-(Azido-PEG2-amido)-1,3-propandiol | TargetMol [targetmol.com]

- 5. 2-(Azido-PEG2-amido)-1,3-propandiol, CAS 1398044-52-4 | AxisPharm [axispharm.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. blob.phenomenex.com [blob.phenomenex.com]

- 15. chromatographyonline.com [chromatographyonline.com]

Technical Guide: 2-(Azido-PEG2-amido)-1,3-propanediol (CAS 1398044-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azido-PEG2-amido)-1,3-propanediol is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule designed for applications in bioconjugation, drug delivery, and the synthesis of complex biomolecules. It is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety.[1][2][3][4]

This molecule, identified by CAS number 1398044-52-4, incorporates three key functional elements:

-

An azide group (N₃) , which serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]

-

A short diethylene glycol (PEG2) spacer , which enhances aqueous solubility and provides conformational flexibility to the linked molecules.[6][7]

-

A 1,3-propanediol moiety , derived from serinol, which provides two primary hydroxyl groups available for further chemical modification or to improve the molecule's overall hydrophilicity.

This guide provides a comprehensive overview of the technical data, synthesis, and experimental applications of 2-(Azido-PEG2-amido)-1,3-propanediol.

Physicochemical and Structural Data

While detailed experimental data such as melting point, boiling point, and specific solubility values are not widely published, the fundamental properties have been reported by various suppliers. This information is summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1398044-52-4 | [5][8][9] |

| Molecular Formula | C₁₀H₂₀N₄O₅ | [5][9] |

| Molecular Weight | 276.29 g/mol | [9] |

| Purity | Typically ≥95% | [7] |

| SMILES | O=C(NC(CO)CO)CCOCCOCCN=[N+]=[N-] | [5][6] |

| Appearance | Varies; often a solid or oil | N/A |

| Storage Conditions | Store at -20°C, protect from light | [6] |

Note: Specific properties like appearance and exact purity should be confirmed with the Certificate of Analysis from the supplier.

Proposed Synthesis Pathway

A definitive, peer-reviewed synthesis protocol for 2-(Azido-PEG2-amido)-1,3-propanediol has not been identified in the public literature. However, based on its chemical structure, a plausible and logical synthetic route involves two key steps: the synthesis of an azido-PEG2-carboxylic acid intermediate, followed by its amide coupling with 2-amino-1,3-propanediol (B45262) (serinol).

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. uvic.ca [uvic.ca]

- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucd.ie [ucd.ie]

- 6. medchemexpress.com [medchemexpress.com]

- 7. precisepeg.com [precisepeg.com]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

The Pivotal Role of the Azide Group in PEGylated Propanediol Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functional groups within linker molecules is a cornerstone of modern bioconjugation and drug delivery. Among these, the azide (B81097) moiety, particularly within the framework of Poly(ethylene glycol) (PEG) and propanediol (B1597323) units, has emerged as a powerful tool. This technical guide provides a comprehensive overview of the synthesis, application, and fundamental importance of azide-functionalized PEGylated propanediol linkers in the development of advanced therapeutics and diagnostics.

The Core Functionality: The Azide Group as a Bioorthogonal Handle

The primary and most critical role of the azide group (-N₃) in these linkers is to serve as a highly specific and bioorthogonal reactive handle for "click chemistry". This set of reactions is characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and aqueous environments, making them ideal for biological applications.

The two main types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species. It is known for its high reaction rates and efficiency.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a metal catalyst.

The azide group's utility stems from its unique properties:

-

Bioorthogonality: Azides are largely absent in biological systems and do not react with endogenous functional groups, ensuring highly specific conjugation.

-

Stability: The azide group is stable under a wide range of physiological conditions, including varying pH and temperature, allowing for flexible reaction and storage conditions.

-

Small Size: The compact nature of the azide group minimizes steric hindrance and is less likely to interfere with the biological activity of the conjugated molecule.

The Modulating Backbone: PEG and Propanediol

The PEG and propanediol components of the linker provide crucial physicochemical properties that enhance the overall performance of the bioconjugate.

Poly(ethylene glycol) (PEG)

PEG is a hydrophilic and biocompatible polymer that imparts several advantageous properties:

-

Increased Solubility: PEGylation significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules.

-

Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This can reduce renal clearance and extend the circulation half-life of the therapeutic.

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity.

-

Enhanced Stability: PEGylation can protect the conjugated protein or peptide from proteolytic degradation.

Propanediol

The inclusion of propanediol (specifically 1,3-propanediol) units within the PEG linker can further modulate its properties:

-

Conformational Flexibility: The three-carbon backbone of propanediol can alter the conformational flexibility of the linker compared to the two-carbon ethylene (B1197577) glycol units of PEG. This can influence the spatial orientation of the conjugated molecules.

-

Hydrophilicity Balance: While still hydrophilic, the additional methylene (B1212753) group in propanediol slightly reduces the overall hydrophilicity compared to a pure PEG chain of the same length. This can be advantageous in fine-tuning the solubility and membrane permeability of the conjugate.

-

Biocompatibility: 1,3-propanediol (B51772) is a biocompatible and biodegradable building block, often produced from renewable resources, making it an attractive component for "green" chemistry approaches.

Quantitative Data for Linker Performance

The following tables summarize key quantitative data related to the performance of azide-PEGylated linkers in bioconjugation.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very fast (second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹) | Slower than CuAAC, dependent on cyclooctyne (rate constants typically 10⁻³ to 1 M⁻¹s⁻¹) |

| Catalyst Requirement | Copper(I) salt (e.g., CuI, CuSO₄ with a reducing agent) | None (metal-free) |

| Biocompatibility | Potential for cytotoxicity due to copper catalyst | Highly biocompatible, suitable for in vivo applications |

| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole | Not regioselective, yields a mixture of regioisomers |

| Typical Reaction Conditions | Aqueous buffers, room temperature | Physiological conditions (pH 7.4, 37°C) |

| Yield | Generally >90% | Generally >85% |

Table 2: Stability of Antibody-Drug Conjugates (ADCs) with Different Linkers

| Linker Type | Condition | Stability Metric | Result | Reference |

| Valine-Citrulline (vc) Linker | Human Plasma, 37°C, 6 days | % Free MMAE | <1% | [1] |

| Valine-Citrulline (vc) Linker | Rat Plasma, 37°C, 6 days | % Free MMAE | 2.5% | [1] |

| Acid-Cleavable Hydrazone | Human and Mouse Plasma | Half-life (t₁/₂) | ~2 days | [2] |

| Silyl Ether-Based Acid-Cleavable | - | - | Improved stability over hydrazone | [2] |

| Maleimide-Dipeptide | Human Plasma, 72 hours | % Degradation | 38% | [2] |

| Maleimide-Dipeptide (MD-linker) | Human Plasma, 120 hours | % Degradation | 3% | [2] |

Table 3: Pharmacokinetic Parameters of ADCs with PEGylated Linkers

| ADC Construct | Linker Type | Half-life (t₁/₂) in mice | Clearance Rate | Reference |

| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable SMCC | - | - | [3] |

| Amide-linked ADC | Linear 24-unit PEG | - | Faster than pendant PEG | [3] |

| Amide-linked ADC | Pendant two 12-unit PEG chains | - | Slower than linear PEG | [3] |

Experimental Protocols

Synthesis of a Heterobifunctional Azide-PEG-Propanediol-NHS Ester Linker

This protocol describes a general approach for synthesizing a heterobifunctional linker with an azide for click chemistry and an NHS ester for reaction with primary amines.

Materials:

-

α-Hydroxy-ω-carboxy-PEG-propanediol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Sodium azide (NaN₃)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Diethyl ether

Procedure:

-

Mesylation of the Hydroxyl Group:

-

Dissolve α-hydroxy-ω-carboxy-PEG-propanediol in anhydrous DCM.

-

Add TEA to the solution and cool to 0°C.

-

Slowly add MsCl and stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.

-

-

Azidation:

-

Dissolve the mesylated intermediate in anhydrous DMF.

-

Add NaN₃ and heat the reaction mixture at 80°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water and extract with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the azide-PEG-propanediol-carboxylic acid.

-

-

NHS Ester Formation:

-

Dissolve the azide-PEG-propanediol-carboxylic acid in anhydrous DCM.

-

Add NHS and DCC and stir the reaction at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate and precipitate the product by adding cold diethyl ether.

-

Collect the solid product by filtration and dry under vacuum to obtain the final Azide-PEG-Propanediol-NHS ester.

-

Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating an alkyne-modified molecule to an azide-functionalized protein.

Materials:

-

Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Alkyne-containing molecule (e.g., a drug or a fluorescent dye)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 10 mM in DMSO)

-

Desalting column

Procedure:

-

Reaction Setup:

-

To the azide-functionalized protein solution, add the alkyne-containing molecule (typically a 5-20 fold molar excess).

-

Add the copper-chelating ligand to the reaction mixture.

-

-

Catalyst Addition:

-

Sequentially add the CuSO₄ solution and the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for ascorbate.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

-

-

Purification:

-

Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

In Vitro Plasma Stability Assay of an Antibody-Drug Conjugate (ADC)

This protocol describes a method to assess the stability of an ADC in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical method for ADC and free drug quantification (e.g., ELISA, HPLC-MS)

Procedure:

-

Incubation:

-

Dilute the ADC to a final concentration in pre-warmed plasma (e.g., 1 mg/mL).

-

Incubate the mixture at 37°C.

-

-

Time Points:

-

At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

-

-

Sample Processing:

-

Immediately process the samples to stop any further degradation. This may involve freezing at -80°C or immediate analysis.

-

-

Analysis:

Visualizing the Core Concepts

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

Caption: Workflow of ADC internalization and payload-induced cell death.

Experimental Workflow: Protein Bioconjugation using Azide-PEG-NHS Linker and SPAAC

Caption: Experimental workflow for protein bioconjugation via SPAAC.

Logical Relationship: Key Components and Their Contributions

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

The Strategic Advantage of PEG2 Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of the resulting conjugate. Among the diverse array of available options, short polyethylene (B3416737) glycol (PEG) spacers, particularly diethylene glycol (PEG2), have emerged as a critical tool for optimizing the performance of bioconjugates. This technical guide provides a comprehensive overview of the core benefits of employing a PEG2 spacer, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate the fundamental principles and practical applications of this versatile linker.

Core Benefits of PEG2 Spacers in Bioconjugation

The incorporation of a PEG2 spacer into a bioconjugate's design imparts a range of advantageous properties that address common challenges in drug development and diagnostics. These benefits stem from the inherent physicochemical characteristics of the repeating ethylene (B1197577) glycol units.

Enhanced Hydrophilicity and Solubility: A frequent hurdle in the development of bioconjugates, especially antibody-drug conjugates (ADCs), is the hydrophobic nature of many potent payloads. This can lead to aggregation, which in turn can compromise efficacy and induce an immunogenic response. The hydrophilic nature of the PEG2 spacer increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[][2]

Reduced Immunogenicity and Enhanced Stability: The PEG2 spacer can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the likelihood of an adverse immune response.[][2] This hydration layer also offers protection against enzymatic degradation, leading to enhanced stability in biological fluids.[]

Improved Pharmacokinetics: By augmenting hydrophilicity and stability, the PEG2 spacer can positively influence the pharmacokinetic (PK) profile of a bioconjugate. This often translates to a longer circulation half-life and can modify the biodistribution, leading to increased drug exposure at the target site and an improved therapeutic index.[3][4]

Optimal Spacing and Flexibility: The defined and relatively short length of the PEG2 spacer provides crucial spatial separation between the conjugated molecules. This prevents steric hindrance, ensuring that the biological activity of a protein or antibody is not impeded by the attached payload. The flexibility of the PEG chain also allows the conjugated molecule to maintain its native conformation and function.

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical design parameter that must be optimized for each specific application. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate properties.

| Application/Molecule | Spacer Length | Observation | Source |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8. | [5] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2. | [5] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG2 | LogD value: -2.27 ± 0.07. | [5][6] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [5] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG6 | LogD value: -2.50 ± 0.09. | [6] |

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Source |

| Linear (L-PEG24) | High | [7] |

| Pendant (P-(PEG12)2) | Low | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are two common protocols utilizing PEG2 spacers.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester PEG2 Linker

This protocol describes the conjugation of a molecule to a protein via primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-functionalized PEG2 linker.

Materials:

-

Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG2-payload linker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[5]

-

Linker Preparation: Immediately before use, dissolve the NHS-PEG2-payload linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[8][9]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[3][9] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[3]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable storage buffer.[9]

-

Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC, and mass spectrometry.[]

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG2 Linker

This protocol outlines the conjugation of a molecule to a protein via free sulfhydryl groups (e.g., from reduced cysteines) using a maleimide-functionalized PEG2 linker.

Materials:

-

Protein with free thiol groups in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Maleimide-PEG2-payload linker

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[4]

-

Linker Preparation: Immediately before use, dissolve the Maleimide-PEG2-payload linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[10]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4]

-

Purification: Purify the conjugate from unreacted linker and byproducts using SEC or dialysis.

-

Characterization: Analyze the final conjugate for DAR, purity, and aggregation using appropriate analytical techniques.

Visualizing the Role of PEG2 Spacers

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and the logical relationships underlying the benefits of PEG2 spacers in bioconjugation.

Conclusion

The judicious use of a PEG2 spacer is a powerful strategy for enhancing the properties of bioconjugates. By providing hydrophilicity, flexibility, and optimal spacing, these short PEG linkers address fundamental challenges in the development of protein-based therapeutics and diagnostics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the benefits of PEG2 spacers in their bioconjugation endeavors, ultimately leading to the creation of more effective and safer biological products.

References

- 2. purepeg.com [purepeg.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

Navigating the Properties of 2-(Azido-PEG2-amido)-1,3-propanediol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, 2-(Azido-PEG2-amido)-1,3-propanediol, is a valuable tool in bioconjugation and drug delivery, owing to its azide (B81097) group ready for "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a central propanediol (B1597323) core for potential further functionalization. Understanding its solubility and stability is paramount for its effective application in pharmaceutical and research settings. This technical guide provides an in-depth overview of these critical parameters, offering general characteristics, influencing factors, and detailed experimental protocols for their assessment.

Core Concepts: Solubility and Stability Profile

Solubility Characteristics

The presence of the short, hydrophilic PEG2 chain is expected to confer good solubility in aqueous solutions and a range of polar organic solvents.[1][2][3][4]

Table 1: Anticipated Solubility Profile of 2-(Azido-PEG2-amido)-1,3-propanediol

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS, Buffers | High | The hydrophilic nature of the PEG chain and the hydroxyl groups of the propanediol core.[5] |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the PEG chain and hydroxyl groups.[1] |

| Polar Aprotic | DMSO, DMF | High | Effective at solvating polar molecules.[1][3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | PEG chains generally exhibit solubility in these solvents.[4] |

| Non-polar Aprotic | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

| Ethers | Diethyl ether | Low | Generally poor solvents for PEGylated compounds.[3][4] |

Stability Considerations

The stability of 2-(Azido-PEG2-amido)-1,3-propanediol is a multifaceted issue, with the azide, amide, and PEG components each contributing to its overall chemical robustness.

-

Azide Group: The aliphatic azide in this molecule is generally considered stable under typical physiological conditions.[1] However, certain conditions can lead to its degradation or hazardous reactions. It is crucial to avoid:

-

Strong Acids: Can lead to the formation of volatile and explosive hydrazoic acid.[6]

-

Heavy Metals: Contact with heavy metals like copper (in the absence of a stabilizing ligand for click chemistry), lead, or silver can form highly sensitive and explosive metal azides.[6]

-

Reducing Agents: The azide group can be reduced to an amine.

-

Elevated Temperatures: Thermal stability of organic azides can be a concern, although aliphatic azides are more stable than their aromatic counterparts.[7]

-

-

Amide Bond: The amide linkage is generally stable, particularly at neutral pH. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider in formulation and storage.[8]

-

PEG Chain: The polyethylene glycol backbone is known for its chemical stability and biocompatibility.[1]

-

Thermal Stability: PEGylation is a well-established method for increasing the thermal stability of conjugated molecules, such as proteins.[9][10][11][12] This suggests that the PEG component of 2-(Azido-PEG2-amido)-1,3-propanediol contributes positively to its overall thermal robustness.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of 2-(Azido-PEG2-amido)-1,3-propanediol, the following detailed experimental protocols are recommended.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of the compound in an aqueous buffer, such as phosphate-buffered saline (PBS).

Caption: Workflow for Aqueous Solubility Determination.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of 2-(Azido-PEG2-amido)-1,3-propanediol to a known volume of PBS (pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm) that does not bind the analyte.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or mmol/L.

Protocol 2: Stability Assessment in Aqueous Buffers (pH Profiling)

This protocol is designed to evaluate the hydrolytic stability of the compound across a range of pH values.

Caption: Workflow for pH Stability Profiling.

Methodology:

-

Preparation of Solutions: Prepare solutions of 2-(Azido-PEG2-amido)-1,3-propanediol at a known concentration in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

-

Incubation: Incubate these solutions at a constant temperature (e.g., 37 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the degradation rate constant and the half-life of the compound at each pH.

Protocol 3: Thermal Stability Assessment

This protocol evaluates the stability of the compound when subjected to elevated temperatures.

Caption: Workflow for Thermal Stability Assessment.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a stable solvent or use the solid material.

-

Incubation: Place the samples in ovens or heating blocks set to various temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Time-Point Sampling: At specified time points, remove samples and allow them to cool to room temperature.

-

Analysis: For solutions, directly analyze by HPLC or LC-MS. For solid samples, dissolve in a suitable solvent before analysis.

-

Data Analysis: Quantify the extent of degradation at each temperature and time point to assess the thermal lability of the molecule.

Logical Relationships in Stability and Application

The interplay between the stability of the different functional groups dictates the appropriate reaction conditions for bioconjugation and the storage requirements for this linker.

Caption: Logical Flow from Stability to Application.

Conclusion

2-(Azido-PEG2-amido)-1,3-propanediol is a promising linker molecule whose utility is fundamentally tied to its solubility and stability. While it is predicted to have excellent solubility in aqueous and polar organic solvents, a thorough experimental evaluation is crucial for specific applications. Its stability is generally robust, but careful consideration must be given to the reactivity of the azide group and the potential for hydrolysis of the amide bond under certain conditions. The protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to characterize this molecule, ensuring its successful implementation in their scientific endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Azido-PEG10-Azide Of Azido PEG Is Widely Used For " Click " Chemistry [polyethyleneglycolpeg.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. chempep.com [chempep.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 8. benchchem.com [benchchem.com]

- 9. nhsjs.com [nhsjs.com]

- 10. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nhsjs.com [nhsjs.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Click Chemistry Reagents with a Propanediol Core

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry and the Role of Linkers

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in chemical biology, drug discovery, and materials science.[1] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules.[2] These reactions are prized for their modularity and biocompatibility, allowing for the precise construction of complex molecular architectures under mild, often aqueous, conditions.[2][3]

At the heart of many advanced applications, such as antibody-drug conjugates (ADCs), are linker molecules that connect different functional components. The properties of these linkers are critical, influencing solubility, stability, and overall efficacy.[4] Hydrophilic linkers, in particular, are gaining prominence as they can mitigate the aggregation often caused by hydrophobic payloads and improve the pharmacokinetic properties of the conjugate.[4][5]

The Propanediol (B1597323) Core: A Hydrophilic and Bifunctional Scaffold

A propanediol core offers a simple, yet powerful, scaffold for creating bifunctional and hydrophilic click chemistry reagents. The two hydroxyl groups of the propanediol backbone provide points for symmetric functionalization, while the inherent polarity of the diol structure imparts water solubility to the resulting linker. This is particularly advantageous in bioconjugation, where reactions are often performed in aqueous buffers and the final product must remain soluble.[6]

This guide focuses on key click chemistry reagents built upon a 1,3-propanediol (B51772) scaffold, detailing their properties, synthesis, and applications.

Key Reagent: 2,2-bis(azidomethyl)propane-1,3-diol

A primary example of a propanediol-based click reagent is 2,2-bis(azidomethyl)propane-1,3-diol . This molecule serves as a bifunctional azide-containing linker, capable of crosslinking two alkyne-containing molecules or creating branched structures.

Data Presentation: Physicochemical Properties

The following table summarizes the key computed properties of 2,2-bis(azidomethyl)propane-1,3-diol.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₆O₂ | |

| Molecular Weight | 186.17 g/mol | |

| Exact Mass | 186.08652358 Da | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area | 69.2 Ų | |

| XLogP3-AA | 0.8 |

Experimental Protocols

Synthesis of 2,2-bis(azidomethyl)propane-1,3-diol

The synthesis of 2,2-bis(azidomethyl)propane-1,3-diol typically proceeds in two steps from the commercially available precursor, pentaerythritol (B129877). First, pentaerythritol is converted to its dibrominated derivative, 2,2-bis(bromomethyl)propane-1,3-diol. This intermediate is then converted to the final diazide product via nucleophilic substitution.

Step 1: Synthesis of 2,2-bis(bromomethyl)propane-1,3-diol from Pentaerythritol [5]

-

Materials:

-

Pentaerythritol (10 g, 0.073 mol)

-

Hydrobromic acid (HBr, 40% concentration, 50 mL)

-

Sulfuric acid (H₂SO₄, 7 mL)

-

Acetic acid (HOAc, 5.0 mL)

-

Water/Ethanol mixture for recrystallization (1:20 v/v)

-

-

Procedure:

-

In a 250 mL three-neck flask, add pentaerythritol (10 g) and 40% HBr (50 mL) and stir.

-

Slowly add H₂SO₄ (7 mL) from a pressure-equalizing funnel.

-

Raise the temperature to reflux at 115 °C for approximately 2 hours.

-

Add HOAc (5.0 mL) and continue to reflux for 25 hours to complete the reaction.

-

After cooling, remove a large amount of the liquid by vacuum distillation to yield a crude product.

-

Recrystallize the crude product multiple times with a water/ethanol mixture (1:20 v/v).

-

Filter and vacuum dry the crystals to obtain pure 2,2-bis(bromomethyl)propane-1,3-diol as a white, powder-like solid.

-

Step 2: Synthesis of 2,2-bis(azidomethyl)propane-1,3-diol

-

Materials:

-

2,2-bis(bromomethyl)propane-1,3-diol

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

-

Procedure (General Protocol):

-

Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in DMF in a round-bottom flask.

-

Add a molar excess of sodium azide (typically 2.2-2.5 equivalents).

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel to obtain pure 2,2-bis(azidomethyl)propane-1,3-diol.

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the bioconjugation of an alkyne-modified biomolecule with an azide-containing cargo, adaptable for use with the propanediol diazide linker.

-

Stock Solutions:

-

CuSO₄: 20 mM in water.

-

Ligand (e.g., THPTA): 50 mM in water.

-

Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

-

Alkyne-Biomolecule: Desired concentration in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7).

-

Azide Linker (e.g., 2,2-bis(azidomethyl)propane-1,3-diol): 5 mM in water or DMSO.

-

-

Procedure:

-

In a microcentrifuge tube, combine the alkyne-biomolecule and buffer to the desired starting volume and concentration.

-

Add the azide linker solution to achieve a 2-fold molar excess with respect to the alkyne groups.

-

Prepare a premixed solution of CuSO₄ and the THPTA ligand. Add this to the reaction tube to achieve a final concentration of 0.10 mM CuSO₄ and 0.50 mM ligand.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Close the tube to minimize oxygen exposure and mix gently (e.g., on a slow rotator) for 1 hour at room temperature.

-

The workup will depend on the application. Unreacted reagents can be removed, and the product purified, via dialysis, size-exclusion chromatography, or other appropriate methods.

-

Visualizations: Workflows and Logical Diagrams

Synthesis Pathway of Propanediol Diazide

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. Click Chemistry [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,2-Bis(bromomethyl)propane-1,3-diol synthesis - chemicalbook [chemicalbook.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Azido-PEG2-amido)-1,3-propanediol for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The architecture of a PROTAC is crucial to its function and consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This guide focuses on 2-(Azido-PEG2-amido)-1,3-propanediol , a bifunctional linker designed for the modular synthesis of PROTACs. This linker incorporates a short polyethylene (B3416737) glycol (PEG) chain to enhance solubility and a terminal azide (B81097) group, which is ideal for bio-orthogonal "click chemistry" reactions. The 1,3-propanediol (B51772) moiety offers a stable anchor and potential for further functionalization.

Chemical Properties and Design Rationale

2-(Azido-PEG2-amido)-1,3-propanediol is a versatile building block for PROTAC synthesis. Its key features include:

-

Azide Functional Group : Enables highly efficient and specific conjugation to alkyne-functionalized molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This modular "click chemistry" approach allows for the rapid assembly of PROTAC libraries.

-

PEG2 Spacer : The short diethylene glycol spacer enhances the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules. It also provides flexibility, which is crucial for allowing the two ends of the PROTAC to optimally orient the target protein and E3 ligase for ternary complex formation.

-

1,3-Propanediol Core : This stable diol structure serves as a robust anchor for the linker. One hydroxyl group is functionalized with the azido-PEG chain, while the other remains available for potential modification if desired, although it is typically the point of attachment to one of the PROTAC ligands.

-

Amide Bond : Provides structural stability and is a common chemical feature in linker design.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(Azido-PEG2-amido)-1,3-propanediol.

| Property | Value | Source |

| CAS Number | 1398044-52-4 | |

| Molecular Formula | C10H20N4O5 | |

| Molecular Weight | 276.29 g/mol | |

| Appearance | White to off-white solid | General |

| Purity (Typical) | >95% | |

| Solubility | Soluble in DMSO, DMF, Methanol (B129727) | General |

Synthesis and Experimental Protocols

This section provides representative protocols for the synthesis of 2-(Azido-PEG2-amido)-1,3-propanediol and its subsequent use in a typical PROTAC synthesis workflow.

Protocol 1: Synthesis of an Alkyne-Functionalized Ligand

Before utilizing the azido-linker, one of the PROTAC binding moieties (either for the target protein or the E3 ligase) must be functionalized with a terminal alkyne. This is commonly achieved by amide coupling with a small, alkyne-containing carboxylic acid like 4-pentynoic acid.

Materials:

-

Target/E3 Ligand with a free amine group (Ligand-NH2)

-

4-pentynoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF.

-

Add 4-pentynoic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

-

Quench the reaction with water and extract with EtOAc (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a silica (B1680970) gel column with a gradient of methanol in dichloromethane) to yield the alkyne-functionalized ligand (Ligand-Alkyne).

Protocol 2: PROTAC Assembly via CuAAC (Click Chemistry)

This protocol describes the conjugation of the alkyne-functionalized ligand with 2-(Azido-PEG2-amido)-1,3-propanediol and the second ligand (functionalized with a group suitable for attachment to the diol, e.g., a carboxylic acid for esterification, though here we assume a pre-formed linker-E3 ligase moiety for simplicity).

Materials:

-

Alkyne-functionalized ligand (Ligand-Alkyne)

-

2-(Azido-PEG2-amido)-1,3-propanediol (Linker-Azide)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Water (H2O)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

In a reaction vial, dissolve the Alkyne-functionalized ligand (1.0 eq) and the Linker-Azide (1.1 eq) in a 3:1 mixture of t-BuOH/H2O or DMSO.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).

-

Wash the organic layer with brine, dry over MgSO4, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

Hypothetical Reaction Data

The following table presents hypothetical but realistic data for the synthesis described in Protocol 2, which can be used as a benchmark for laboratory work.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Starting Mass (mg) | Expected Yield (%) | Final Mass (mg) | Purity (by HPLC) |

| Ligand-Alkyne | ~450.00 | 1.0 | 50.0 | N/A | N/A | >98% |

| Linker-Azide | 276.29 | 1.1 | 33.7 | N/A | N/A | >95% |

| Final PROTAC | ~726.29 | N/A | N/A | 60-80% | 48.2 - 64.3 | >99% |

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the biological mechanism of action.

Synthesis Workflow

This diagram illustrates the two-step process of functionalizing a ligand and then coupling it to the azido-linker to form the final PROTAC.

Caption: PROTAC synthesis workflow.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: PROTAC mechanism of action.

Conclusion

2-(Azido-PEG2-amido)-1,3-propanediol is a valuable and versatile linker for the synthesis of PROTACs. Its design leverages the power of click chemistry for modular and efficient assembly, while the incorporated PEG spacer addresses the critical need for enhanced solubility. Although specific published applications of this exact molecule are sparse, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in PROTAC discovery and development programs. By following these representative methodologies, researchers can effectively incorporate this linker into their synthetic strategies to create novel protein degraders for a wide range of biological targets.

Methodological & Application

Application Notes and Protocols for Protein Labeling with an Azido-PEG Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step labeling of proteins using an amine-reactive azido-polyethylene glycol (PEG) linker. This method allows for the introduction of a bio-orthogonal azide (B81097) handle onto a protein of interest. This azide group can then be specifically and efficiently conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry". This powerful and versatile bioconjugation technique is widely used for a variety of applications, including protein tracking and visualization, immobilization, and the development of antibody-drug conjugates (ADCs).

The protocol is divided into two main stages:

-

Protein Modification with an Amine-Reactive Azido-PEG Linker: This step involves the covalent attachment of an azido-PEG linker to the protein, primarily targeting the primary amines of lysine (B10760008) residues and the N-terminus. For this purpose, we will describe the use of an N-hydroxysuccinimide (NHS) ester-functionalized Azido-PEG linker (Azido-PEG-NHS), a common and efficient method for amine modification.[1][2][3][4][5]

-

Click Chemistry Ligation: This step describes the reaction of the azide-functionalized protein with an alkyne-containing molecule of interest. We will cover the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7][8][9]

Materials and Reagents

Protein Modification with Azido-PEG-NHS

| Reagent/Material | Supplier | Catalog No. (Example) |

| Protein of Interest | - | - |

| Azido-PEGn-NHS Ester | BroadPharm | BP-224XX |

| Amine-free Buffer (e.g., PBS, pH 7.2-8.0) | Thermo Fisher Scientific | 28372 |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D4551 |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Thermo Fisher Scientific | AM9855G |

| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89882 |

| Dialysis Cassette (e.g., Slide-A-Lyzer™ Dialysis Cassettes) | Thermo Fisher Scientific | 66382 |

Click Chemistry Ligation (CuAAC)

| Reagent/Material | Supplier | Catalog No. (Example) |

| Azide-labeled Protein | - | - |

| Alkyne-containing Molecule of Interest (e.g., fluorescent dye, biotin) | Lumiprobe | A1310 |

| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |

| Sodium Ascorbate | Sigma-Aldrich | A7631 |

| Copper Ligand (e.g., THPTA) | Sigma-Aldrich | 762342 |

| Degassing Equipment (optional) | - | - |

Experimental Protocols

Part 1: Protein Modification with Azido-PEG-NHS Ester

This protocol details the covalent attachment of an Azido-PEG-NHS ester to primary amines on the target protein.

1. Preparation of Protein and Reagents:

-

Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4]

-

Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMF or DMSO.[1][4] To do this, allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]

2. Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution.[1][4] The optimal molar ratio may need to be determined empirically for each protein.

-